REACTION_SMILES
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[C:13]([CH2:14][CH2:15][CH2:16][CH2:17][C:18]([O:19][CH2:20][CH:21]([CH3:22])[CH3:23])=[O:24])(=[O:25])[O:26][CH2:27][CH:28]([CH3:29])[CH3:30].[C:3]=[O:4].[CH2:1]=[CH2:2].[CH3:31][CH:32]([CH2:33][OH:34])[CH3:35].[CH3:6][CH:7]([CH3:8])[CH2:9][O:10][N:11]=[O:12].[O:5].[Pd:36]([Cl:37])[Cl:38]>>[O:4]=[C:16]([O:10][CH2:9][CH:7]([CH3:6])[CH3:8])[CH2:15][CH2:14][C:13](=[O:25])[O:26][CH2:27][CH:28]([CH3:29])[CH3:30]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)COC(=O)CCCCC(=O)OCC(C)C
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C=O
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C=C
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)CO
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)CON=O
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Cl[Pd]Cl
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cl[Pd]Cl
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Name
|
|
Type
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product
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Smiles
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CC(C)COC(=O)CCC(=O)OCC(C)C
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |